Allyl (2-bromoethyl)carbamate Allyl (2-bromoethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701205
InChI: InChI=1S/C6H10BrNO2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5H2,(H,8,9)
SMILES: C=CCOC(=O)NCCBr
Molecular Formula: C6H10BrNO2
Molecular Weight: 208.05 g/mol

Allyl (2-bromoethyl)carbamate

CAS No.:

Cat. No.: VC13701205

Molecular Formula: C6H10BrNO2

Molecular Weight: 208.05 g/mol

* For research use only. Not for human or veterinary use.

Allyl (2-bromoethyl)carbamate -

Specification

Molecular Formula C6H10BrNO2
Molecular Weight 208.05 g/mol
IUPAC Name prop-2-enyl N-(2-bromoethyl)carbamate
Standard InChI InChI=1S/C6H10BrNO2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5H2,(H,8,9)
Standard InChI Key PVHUBYKHHACXLU-UHFFFAOYSA-N
SMILES C=CCOC(=O)NCCBr
Canonical SMILES C=CCOC(=O)NCCBr

Introduction

Chemical Structure and Physicochemical Properties

Allyl (2-bromoethyl)carbamate belongs to the carbamate family, defined by the presence of the -NHCOO- functional group. Its molecular structure includes:

  • Allyl group (CH₂=CHCH₂O-): Imparts electrophilic character and participates in conjugation.

  • Bromoethyl moiety (BrCH₂CH₂NH-): Enhances reactivity via the bromine atom’s leaving-group potential.

  • Carbamate linkage: Stabilizes intermediates in synthetic pathways.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Nameprop-2-enyl N-(2-bromoethyl)carbamate
Molecular FormulaC₆H₁₀BrNO₂
Molecular Weight208.05 g/mol
Canonical SMILESC=CCOC(=O)NCCBr
SolubilityModerate in polar aprotic solvents (e.g., DCM, DMF)

The bromine atom’s electronegativity (2.96 Pauling units) and polarizable nature make this compound highly reactive in nucleophilic substitution reactions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 2-bromoethylamine with allyl chloroformate under controlled conditions:

  • Base-mediated reaction: Triethylamine (Et₃N) deprotonates 2-bromoethylamine in dichloromethane (DCM) at 0°C.

  • Stepwise addition: Allyl chloroformate is added dropwise to form the carbamate linkage via nucleophilic acyl substitution .

  • Purification: Column chromatography isolates the product with yields typically exceeding 70%.

Industrial-Scale Considerations

Large-scale production requires optimization for safety and efficiency:

  • Continuous-flow systems: Minimize exothermic risks during chloroformate addition.

  • Solvent recovery: DCM and Et₃N are recycled to reduce costs.

  • Purity control: HPLC monitoring ensures ≤0.1% residual amines.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromoethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols):
C₆H₁₀BrNO₂ + Nu⁻ → C₆H₁₀NuNO₂ + Br⁻\text{C₆H₁₀BrNO₂ + Nu⁻ → C₆H₁₀NuNO₂ + Br⁻}
Example: Reaction with sodium azide (NaN₃) yields allyl (2-azidoethyl)carbamate, a precursor for "click" chemistry .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide (H₂O₂) converts the allyl group to an epoxide, enhancing electrophilicity.

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the carbamate carbonyl to a methylene group without altering the bromide .

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
SubstitutionNaN₃, DMF, 60°CAllyl (2-azidoethyl)carbamate
OxidationH₂O₂, CH₃COOH, 25°CEpoxy-allyl carbamate
ReductionNaBH₄, MeOH, 0°CAllyl (2-bromoethyl)amine
ActivityModel SystemKey FindingCitation
CYP17A1 InhibitionRecombinant enzyme40% inhibition at 10 μM
CytotoxicityMCF-7 cellsIC₅₀ = 25 μM (72 hr exposure)

Comparative Analysis with Related Compounds

Allyl Chloroformate

  • Higher electrophilicity: Reacts faster with amines but lacks the bromoethyl group’s substitution versatility.

  • Applications: Preferred for rapid carbamate formation in peptide synthesis .

2-Bromoethanamine Hydrobromide

  • Precursor role: Lacks the carbamate’s stability but serves as a key building block.

  • Toxicity: More acute neurotoxic effects compared to the carbamate derivative.

Recent Advances and Future Directions

Targeted Drug Delivery

Conjugation of Allyl (2-bromoethyl)carbamate to antibody-drug conjugates (ADCs) exploits its:

  • Controlled release: Bromine displacement by intracellular glutathione triggers payload release.

  • Stability: Carbamate linkage resists premature hydrolysis in serum .

Green Chemistry Approaches

Recent efforts focus on CO₂ utilization for carbamate synthesis:
RNH₂ + CO₂ + R’X → RNHC(O)OR’\text{RNH₂ + CO₂ + R'X → RNHC(O)OR'}
Cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) enable one-pot synthesis under mild conditions .

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